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Introduction
Hymenialdisine is a marine-derived pyrroloazepine alkaloid originally isolated from sponges of

the genera Hymeniacidon, Axinella, and Stylissa.[1][2] It has garnered significant interest in the

scientific community due to its potent and broad-spectrum inhibitory activity against a range of

protein kinases. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, and key biological activities of Hymenialdisine, with a

focus on its interactions with critical signaling pathways. Detailed experimental methodologies

and data are presented to support further research and drug development efforts.

Chemical Structure and Properties
Hymenialdisine possesses a unique tricyclic structure, featuring a brominated pyrrolo[2,3-

c]azepin-8-one core linked to a 2-amino-1H-imidazol-5(4H)-one moiety.

Table 1: Chemical and Physical Properties of Hymenialdisine
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Property Value Source

Chemical Formula C₁₁H₁₀BrN₅O₂ --INVALID-LINK--

Molecular Weight 324.13 g/mol --INVALID-LINK--

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-

imidazol-4-ylidene)-2-bromo-

1,5,6,7-tetrahydropyrrolo[2,3-

c]azepin-8-one

--INVALID-LINK--

CAS Number 82005-12-7 --INVALID-LINK--

Melting Point >250 °C (decomposes) [Various Suppliers]

Solubility
Soluble in DMSO (up to 10

mM)
[Various Suppliers]

logP (computed) -0.7 --INVALID-LINK--

pKa (experimental)
Not available in the searched

literature.

Table 2: Spectroscopic Data for Hymenialdisine
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Spectroscopic Technique Data

¹H NMR

Specific chemical shift data is not readily

available in tabular format in the searched

literature. Structure elucidation was confirmed

using NMR.

¹³C NMR

Specific chemical shift data is not readily

available in tabular format in the searched

literature. Structure elucidation was confirmed

using NMR.

Infrared (IR) Spectroscopy

Specific peak assignments are not detailed in

the searched literature, but would be expected

to show characteristic absorptions for N-H,

C=O, C=C, and C-N bonds.

Mass Spectrometry (MS)

The fragmentation pattern has been studied,

though a detailed list of m/z values and their

assignments is not readily available in the

searched literature.

Experimental Protocols
Isolation of Hymenialdisine from Marine Sponges
The following is a generalized protocol for the isolation of Hymenialdisine from marine

sponges such as Axinella sp. or Stylissa massa, based on literature reviews.[3][4]

Workflow for Hymenialdisine Isolation
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Caption: Workflow for the isolation of Hymenialdisine.
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Methodology:

Collection and Preparation: Collect the marine sponge (e.g., Axinella sp.) and freeze-dry or

air-dry the biomass. Grind the dried sponge into a fine powder.

Extraction: Extract the powdered sponge material exhaustively with an organic solvent such

as methanol or a methanol/dichloromethane mixture at room temperature.

Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the

resulting residue between ethyl acetate and water. The aqueous layer, which contains the

more polar compounds including Hymenialdisine, is collected.

Preliminary Chromatography: Subject the aqueous extract to vacuum liquid chromatography

(VLC) or column chromatography on a C18-functionalized silica gel. Elute with a stepwise

gradient of methanol in water.

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing

Hymenialdisine by reversed-phase HPLC using a C18 column and a gradient of acetonitrile

in water with 0.1% trifluoroacetic acid as a mobile phase modifier.

Characterization: Confirm the identity and purity of the isolated Hymenialdisine using

spectroscopic methods (NMR, MS) and by comparison with literature data.

Total Synthesis of Hymenialdisine
Several total syntheses of Hymenialdisine have been reported. A concise 6-step synthesis

with a 44% overall yield has been described.[3] The following is a generalized workflow based

on such synthetic strategies.

Workflow for Hymenialdisine Total Synthesis
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Caption: Generalized workflow for the total synthesis of Hymenialdisine.

A detailed step-by-step protocol for the total synthesis is highly dependent on the specific

synthetic route chosen and is beyond the scope of this guide. Researchers are encouraged to

consult the primary literature for detailed experimental procedures.

Kinase Inhibition Assay
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The following is a representative protocol for an in vitro radioactive kinase assay to determine

the IC₅₀ of Hymenialdisine against a specific kinase.

Methodology:

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a

suitable substrate (e.g., a peptide or protein), and a kinase buffer (typically containing MgCl₂,

ATP, and a buffering agent like HEPES).

Inhibitor Addition: Add varying concentrations of Hymenialdisine (dissolved in DMSO) to the

reaction mixture. Include a control with DMSO alone.

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

Termination and Detection: Stop the reaction and spot the mixture onto a phosphocellulose

paper or membrane. Wash the paper to remove unincorporated [γ-³²P]ATP.

Quantification: Quantify the amount of incorporated ³²P into the substrate using a scintillation

counter or phosphorimager.

Data Analysis: Calculate the percentage of kinase activity inhibition for each Hymenialdisine
concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-

response curve.

Biological Activity and Signaling Pathways
Hymenialdisine is a potent, ATP-competitive inhibitor of several protein kinases. Its inhibitory

activity against key kinases involved in cell cycle regulation, inflammation, and

neurodegeneration has been extensively studied.

Table 3: Inhibitory Activity (IC₅₀) of Hymenialdisine against Various Kinases
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Kinase Target IC₅₀ (nM)

MEK1 6

GSK-3β 10

Cdk1/cyclin B 22

Cdk5/p25 28

CK1 35

Cdk2/cyclin A 40

Cdk2/cyclin E 70

ASK-γ 80

Cdk3/cyclin E 100

Erk1 470

PKCγ 500

Cdk4/cyclin D1 600

Cdk6/cyclin D2 700

PKCα 700

Data compiled from various sources.

Inhibition of the MAPK/ERK Pathway
Hymenialdisine is a potent inhibitor of MEK1, a key kinase in the mitogen-activated protein

kinase (MAPK) signaling cascade. By inhibiting MEK1, Hymenialdisine prevents the

phosphorylation and activation of its downstream target, ERK. This pathway is crucial for cell

proliferation and survival.

MAPK/ERK Signaling Pathway Inhibition by Hymenialdisine
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Caption: Hymenialdisine inhibits the MAPK/ERK pathway by targeting MEK1.

Inhibition of the GSK-3β Pathway
Hymenialdisine is a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a

serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell

fate, and neuronal function. Dysregulation of GSK-3β is implicated in neurodegenerative
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diseases such as Alzheimer's, where it contributes to the hyperphosphorylation of the tau

protein. Hymenialdisine has been shown to block the phosphorylation of tau.

GSK-3β Signaling Pathway Inhibition by Hymenialdisine
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Caption: Hymenialdisine inhibits GSK-3β, preventing downstream phosphorylation events.

Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell
Cycle Progression
Hymenialdisine inhibits several cyclin-dependent kinases (CDKs), which are essential for the

regulation of the cell cycle. By inhibiting complexes such as CDK1/Cyclin B and CDK5/p25,

Hymenialdisine can arrest the cell cycle and induce apoptosis. The inhibition of CDK5/p25 is

also relevant in the context of neurodegeneration, as this complex is involved in the

hyperphosphorylation of tau.

CDK-Mediated Cell Cycle Inhibition by Hymenialdisine
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Caption: Hymenialdisine inhibits key CDKs, affecting cell cycle progression and neuronal

processes.

Conclusion
Hymenialdisine is a valuable natural product with significant potential as a pharmacological

tool and a lead compound for drug discovery. Its ability to potently and broadly inhibit protein

kinases, particularly those involved in cancer, inflammation, and neurodegenerative diseases,

makes it a subject of ongoing research. This technical guide has summarized the key chemical

and biological features of Hymenialdisine, providing a foundation for further investigation into

its therapeutic applications. The detailed protocols and pathway diagrams are intended to

facilitate the design and execution of future studies aimed at unlocking the full potential of this

remarkable marine-derived molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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